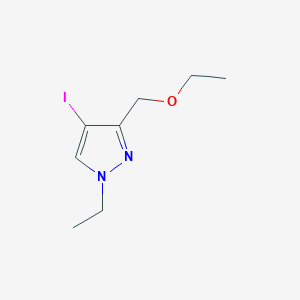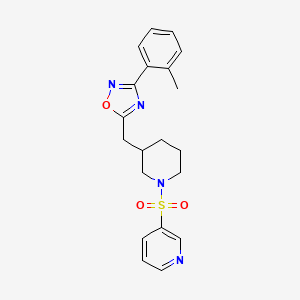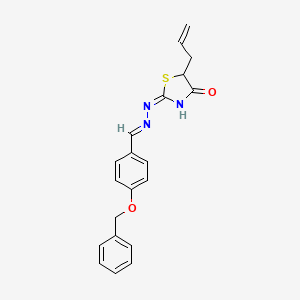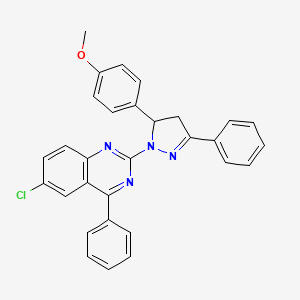
(3-Bromophenyl)(3-phenylazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-Bromophenyl)(3-phenylazepan-1-yl)methanone is a brominated aromatic ketone. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenol derivatives, which can be used to infer some aspects of the compound . Bromophenols are a class of compounds known for their diverse biological activities and are often synthesized for their potential pharmacological properties .
Synthesis Analysis
The synthesis of bromophenol derivatives typically involves the reaction of brominated phenols with various reagents. In the first paper, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was achieved by reacting 4-bromophenol with benzoyl chloride . The second paper discusses an alternative synthesis of natural bromophenol derivatives and their brominated methanone counterparts . Although the exact synthesis of this compound is not described, these methods suggest that a similar approach could be employed, possibly involving the reaction of a bromophenyl compound with an appropriate azepane derivative in the presence of a condensing agent.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms on the aromatic ring, which can significantly influence the physical and chemical properties of the compound. The first paper provides crystal structure data for a related compound, indicating a monoclinic space group with specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Bromophenol derivatives can participate in various chemical reactions, primarily due to the presence of reactive bromine atoms that can undergo substitution reactions. The biological evaluation in the second paper suggests that these compounds can interact with enzymes such as carbonic anhydrase, indicating that they can form reversible complexes with active sites of proteins . This reactivity is essential for the pharmacological potential of bromophenol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by the presence of bromine atoms and the overall molecular structure. The first paper mentions the density and crystallographic parameters of a synthesized bromophenol derivative . The second paper discusses the inhibitory potencies of novel bromophenol derivatives against carbonic anhydrase isozymes, with KI values ranging from 13.7 to 32.7 µM for hCA I and 0.65 to 1.26 µM for hCA II . These properties are indicative of the compound's potential as a pharmacological agent and its interaction with biological systems.
科学的研究の応用
Synthesis and Antioxidant Properties
Compounds with bromophenol structures, similar to (3-Bromophenyl)(3-phenylazepan-1-yl)methanone, have been synthesized and evaluated for their antioxidant properties. For example, Çetinkaya et al. (2012) synthesized derivatives with bromine and assessed their in vitro antioxidant activities through various assays, demonstrating effective antioxidant power Çetinkaya, Göçer, Menzek, & Gülçin, 2012.
Carbonic Anhydrase Inhibitory Properties
Bromophenol derivatives have also been investigated for their inhibitory effects on human carbonic anhydrase, an enzyme involved in various physiological processes. Balaydın et al. (2012) synthesized novel bromophenols and evaluated their carbonic anhydrase inhibitory capacities, suggesting potential applications in treating conditions like glaucoma and epilepsy Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012.
Antimicrobial and Antiviral Activities
Further research extends into the antimicrobial and antiviral efficacy of bromophenol derivatives. Sharma et al. (2009) synthesized and evaluated (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues for their potential as antifungal agents, indicating a selective activity against certain pathogens Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009.
Anti-inflammatory and Anti-cancer Potential
Research into the biological activity of bromophenol derivatives also covers their anti-inflammatory and anti-cancer properties. Arunkumar et al. (2009) synthesized a new series of compounds and evaluated their anti-inflammatory activity, showcasing good efficacy Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009. Additionally, Magalhães et al. (2013) studied the cytotoxic effects of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone on tumor cell lines, indicating potent anticancer therapeutic potential Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013.
作用機序
特性
IUPAC Name |
(3-bromophenyl)-(3-phenylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-11-6-10-16(13-18)19(22)21-12-5-4-9-17(14-21)15-7-2-1-3-8-15/h1-3,6-8,10-11,13,17H,4-5,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKBFASIDXWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
![4-[butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2500187.png)
![1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2500188.png)

![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)


amino}acetamide](/img/structure/B2500201.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)


![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)
![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)